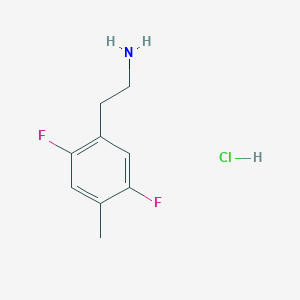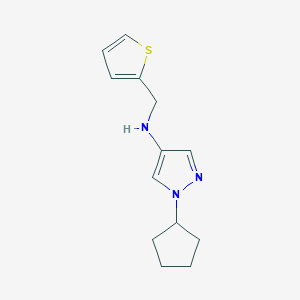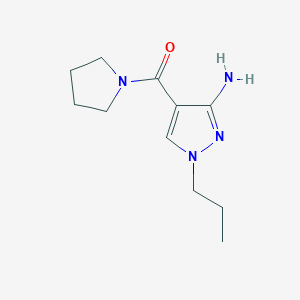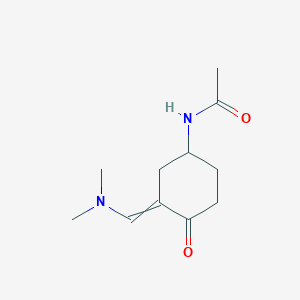
2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of two fluorine atoms and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluoro-4-methylbenzene.
Bromination: The aromatic ring is brominated to introduce a bromine atom at the benzylic position.
Amination: The brominated intermediate undergoes a nucleophilic substitution reaction with ethan-1-amine to form the desired amine.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the amine group to an alkylamine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkylamines.
Substitution: Introduction of nitro or sulfonic acid groups on the aromatic ring.
科学的研究の応用
2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride has several research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials, such as polymers and coatings.
Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions and enzyme activity.
作用機序
The mechanism of action of 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of fluorine atoms can enhance its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.
類似化合物との比較
- 2,2-Difluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride
- 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine
- (1R)-2,2-Difluoro-1-(4-fluorophenyl)ethan-1-amine hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring can significantly influence the compound’s chemical and biological properties.
- Unique Features: The presence of both fluorine atoms and a methyl group in 2-(2,5-Difluoro-4-methylphenyl)ethan-1-amine hydrochloride may confer unique reactivity and selectivity compared to its analogs.
This detailed analysis provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H12ClF2N |
|---|---|
分子量 |
207.65 g/mol |
IUPAC名 |
2-(2,5-difluoro-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11F2N.ClH/c1-6-4-9(11)7(2-3-12)5-8(6)10;/h4-5H,2-3,12H2,1H3;1H |
InChIキー |
ZLHGSRCIJJNWTE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1F)CCN)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11732496.png)
![2-({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)ethan-1-ol](/img/structure/B11732506.png)

![1-cyclopentyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732529.png)
![2-(3-{[(2-methoxyphenyl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11732548.png)

![(3-methoxypropyl)[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11732554.png)

![4-({[1-(butan-2-yl)-1H-pyrazol-3-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11732562.png)

![1-[1-(4-Fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B11732574.png)

![1-(2,2-difluoroethyl)-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11732584.png)
![1,4-dimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11732587.png)
